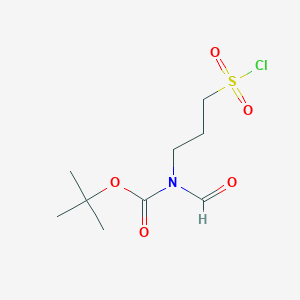
Tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 3-chlorosulfonylpropylamine under controlled conditions . The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles, such as amines or alcohols.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide to form sulfonic acid derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like triethylamine, and reagents like lithium aluminum hydride and hydrogen peroxide . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate involves the inhibition of lysine biosynthesis via the diaminopimelate pathway . This pathway is essential for the synthesis of lysine, an amino acid crucial for bacterial cell wall formation . By inhibiting this pathway, the compound effectively disrupts bacterial growth and proliferation . The molecular targets involved in this mechanism include enzymes like diaminopimelate decarboxylase, which play a key role in lysine biosynthesis .
Comparison with Similar Compounds
Tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate can be compared with other similar compounds, such as:
Tert-butyl N-(3-chlorosulfonylpropyl)carbamate: This compound is similar in structure but lacks the formyl group, which may affect its reactivity and applications.
Tert-butyl N-(3-sulfonylpropyl)-N-formylcarbamate: This compound has a sulfonyl group instead of a chlorosulfonyl group, which may influence its chemical properties and biological activity.
Tert-butyl N-(3-chloropropyl)-N-formylcarbamate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-(3-chlorosulfonylpropyl)-N-formylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO5S/c1-9(2,3)16-8(13)11(7-12)5-4-6-17(10,14)15/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGDARYEUTUBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCS(=O)(=O)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2884845.png)
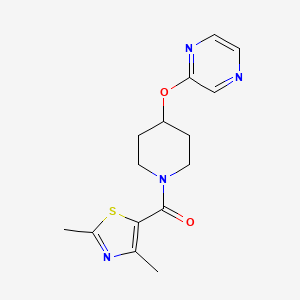
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2884848.png)
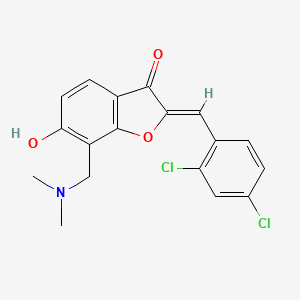

![2-[(4-amino-6-methylpyrimidin-2-yl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2884851.png)
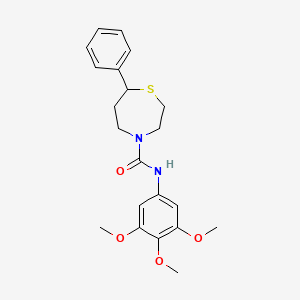
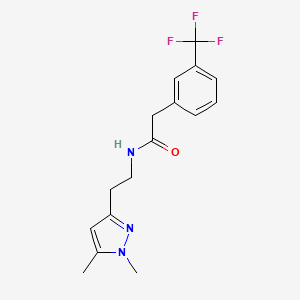
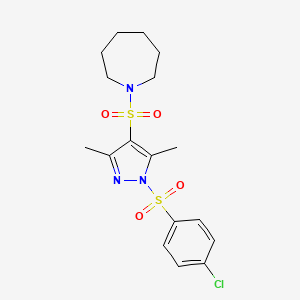

![2-(4-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2884859.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2884862.png)

